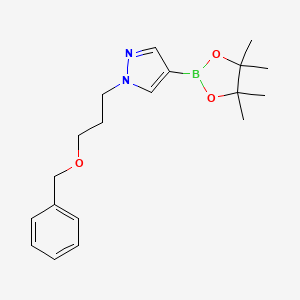
5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C12H16N4S and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Optimization
The chemical compound 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine, although not directly studied, is closely related to compounds that have been a focus of synthesis and optimization in the field of medicinal chemistry. For instance, the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in antibiotic development, such as N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlights the significance of optimizing the synthesis routes for related compounds (Fleck et al., 2003).
Discovery of Novel Fungicides
The discovery and development of novel pesticides have led to the identification of fungicidal lead compounds with structures related to pyrimidin-4-amine. These compounds, such as 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine, demonstrate the potential for improved fungicidal activity and unique modes of action. This discovery emphasizes the importance of structural optimization in enhancing the efficacy and reducing the toxicity of fungicidal agents (Liu et al., 2023).
Antibacterial Compound Development
Recent efforts in combating antibiotic resistance have focused on designing novel chemical scaffolds with antibacterial activities. A series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been synthesized, modifying the hit compound N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine. These derivatives exhibit promising antibacterial activities both in vitro and in vivo, indicating the potential of such compounds in developing alternatives to conventional antibiotics (Fan et al., 2020).
Theoretical Studies and Molecular Modeling
The compound 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been the subject of detailed theoretical studies, including crystal structure analysis and density functional theory (DFT) calculations. These studies aim to describe and characterize the molecular structure and electronic structure properties of related compounds, both experimentally and theoretically. The insights gained from such studies can be instrumental in understanding the biological activity of these compounds and optimizing their pharmaceutical applications (Murugavel et al., 2014).
Properties
IUPAC Name |
4-methyl-5-[2-(2-methylpropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-7(2)6-10-14-5-4-9(16-10)11-8(3)15-12(13)17-11/h4-5,7H,6H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCEANRYGJDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)






